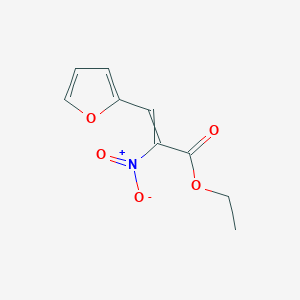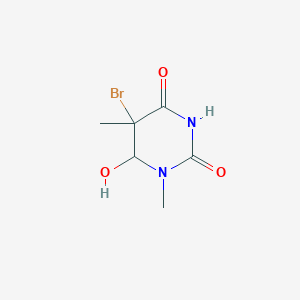
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and two methyl groups at the 1st and 5th positions of the dihydropyrimidine ring The compound also features two keto groups at the 2nd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the bromination of 6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a keto group, resulting in the formation of 5-Bromo-1,5-dimethyldihydropyrimidine-2,4,6(1H,3H)-trione.
Reduction: The keto groups at the 2nd and 4th positions can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-1,5-dimethyldihydropyrimidine-2,4,6(1H,3H)-trione.
Reduction: 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA polymerase, thereby preventing DNA replication and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-6-hydroxy-1,5-dimethyluracil: Similar structure but lacks the dihydropyrimidine ring.
5-Bromo-6-hydroxy-1,5-dimethylcytosine: Similar structure but contains an amino group instead of a hydroxyl group at the 6th position.
5-Bromo-6-hydroxy-1,5-dimethylthymine: Similar structure but contains a methyl group instead of a hydroxyl group at the 6th position.
Uniqueness
5-Bromo-6-hydroxy-1,5-dimethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the presence of the dihydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
66279-48-9 |
|---|---|
Molekularformel |
C6H9BrN2O3 |
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
5-bromo-6-hydroxy-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O3/c1-6(7)3(10)8-5(12)9(2)4(6)11/h4,11H,1-2H3,(H,8,10,12) |
InChI-Schlüssel |
HKRXFYSCPOXUOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C(=O)NC1=O)C)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


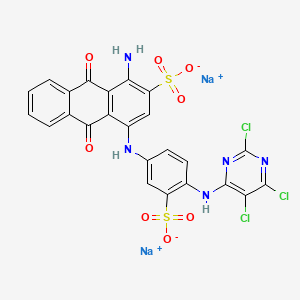
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
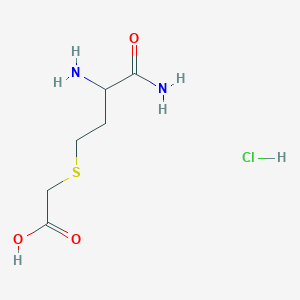
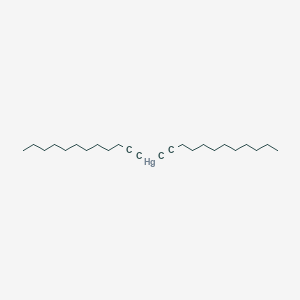
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)


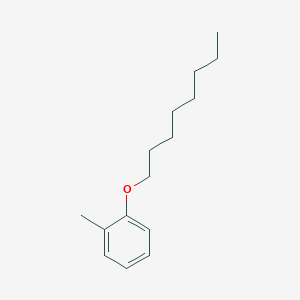
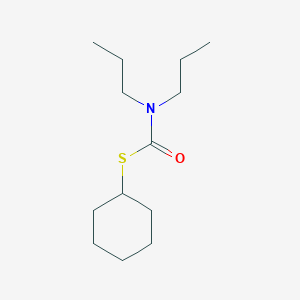


![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
